

cross-reactivity of 3-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives

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Compound of Interest

Compound Name: 3-Amino-N,N-dimethylpiperidine-1-carboxamide

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An In-Depth Technical Guide to the Cross-Reactivity of **3-Amino-N,N-dimethylpiperidine-1-carboxamide** Derivatives

Introduction: A Scaffold of Significance in DNA Damage Response

The **3-amino-N,N-dimethylpiperidine-1-carboxamide** scaffold represents a significant pharmacophore in modern oncology. Its most notable derivative is Niraparib, a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) enzyme family.[1] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular DNA Damage Response (DDR) network. [2] They act as molecular sensors for DNA single-strand breaks (SSBs), catalyzing the formation of poly(ADP-ribose) chains on target proteins to recruit the necessary repair machinery.[3][4]

Inhibition of PARP is a clinically validated strategy known as "synthetic lethality," which is particularly effective in tumors with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations.[3] By blocking PARP-mediated SSB repair, unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication. In HRR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death.[2]

While potent, the therapeutic window and side-effect profile of any inhibitor are dictated by its selectivity. Small molecule drugs are rarely monospecific, and their "off-target" interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5][6] This guide provides a comprehensive comparison of the cross-reactivity profile of derivatives based on the **3-amino-N,N-dimethylpiperidine-1-carboxamide** scaffold, with a primary focus on Niraparib, comparing its performance against other clinically relevant PARP inhibitors and providing supporting experimental frameworks for researchers.

On-Target Profile: Selectivity Within the PARP Family

The PARP family comprises 17 members, but most clinical inhibitors are designed to target PARP1 and PARP2, the two most documented members involved in DNA repair.[7][8] A significant challenge in developing selective inhibitors is the high degree of conservation within the catalytic domain, particularly the nicotinamide (NAD⁺) binding pocket where these drugs compete.[7]

While compounds like Niraparib, Olaparib, and Rucaparib potently inhibit PARP1 and PARP2, their relative potencies and selectivity against other PARP isoforms can vary.[1] Achieving high selectivity for PARP1 over PARP2 is a key goal for next-generation inhibitors, as it is hypothesized that this could reduce hematological toxicities associated with PARP2 inhibition, thereby improving the therapeutic index.[9]

Comparative Cross-Reactivity Profile: A Landscape of Off-Target Interactions

A defining feature of the **3-amino-N,N-dimethylpiperidine-1-carboxamide** scaffold, as embodied by Niraparib, is its distinct off-target profile compared to other PARP inhibitors. While PARP inhibitors as a class are considered highly selective compared to other drug classes like kinase inhibitors, subtle differences have significant clinical implications.[5]

Kinase Cross-Reactivity: A Point of Diversion

The most pronounced difference among PARP inhibitors lies in their interaction with the human kinome. Comprehensive screening has revealed that Niraparib and Rucaparib interact with a

number of protein kinases, whereas Olaparib and Talazoparib are remarkably clean, showing little to no significant kinase binding.[6]

Niraparib has been shown to potently inhibit DUAL-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[6][10] This off-target activity is clinically relevant, as inhibition of DYRK1A is believed to contribute to the higher incidence of hypertension and tachycardia observed in patients treated with Niraparib.[10][11] In contrast, Olaparib did not bind significantly to any of the 392 kinases tested in one major study.[6]

Inhibitor (Scaffold Type)	Key Kinase Off-Targets	Potential Clinical Implication	Source
Niraparib (Aminopiperidine-carboxamide)	DYRK1A, DYRK1B	Hypertension, Tachycardia	[6][10][11]
Rucaparib (Phthalazinone-like)	CDK16, PIM3, DYRK1B	Contributes to overall side-effect profile	[6]
Olaparib (Phthalazinone)	None identified in major screens	High target specificity	[6]
Talazoparib (Benzimidazole derivative)	Weak binding to two kinases	High target specificity	[6]

Other Novel Off-Targets

Beyond kinases, advanced proteomic techniques have uncovered other unique off-target interactions:

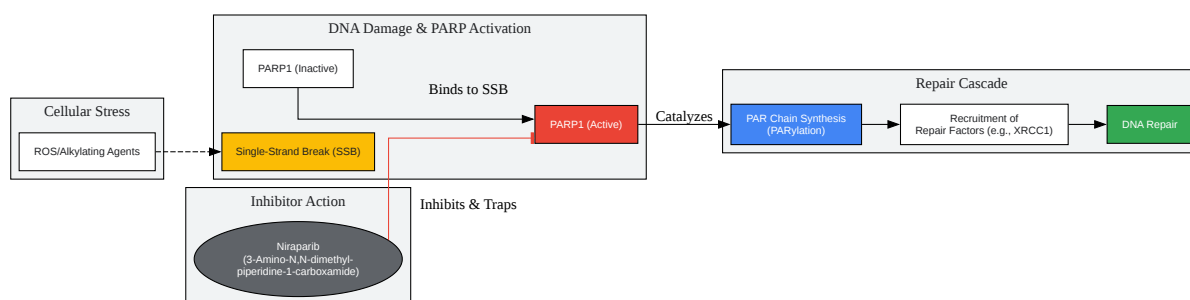
- **Lanosterol Synthase (LSS):** In-depth multi-omic profiling revealed a distinct interaction between Niraparib and LSS, an enzyme involved in cholesterol biosynthesis. This interaction was not observed with other PARP inhibitors and may open avenues for combination therapies with statins.[12]
- **Deoxycytidine Kinase (DCK):** Chemical proteomics identified DCK as a previously unrecognized target of Niraparib. This finding is particularly important as DCK is responsible

for activating nucleoside analog pro-drugs (e.g., gemcitabine), suggesting that co-administration could have detrimental effects.[5]

These findings underscore that while derivatives of a common scaffold may share a primary target, their broader pharmacology can diverge significantly.

Visualizing the Biological Context: The PARP Signaling Pathway

To understand the on-target effect, it is crucial to visualize the role of PARP1 in the DNA damage response. Upon detecting a single-strand break, PARP1 binds to the damaged DNA and synthesizes PAR chains, creating a negatively charged scaffold that recruits other repair proteins like XRCC1.



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Caption: The role of PARP1 in single-strand break repair and the mechanism of its inhibition.

Experimental Guide: Protocol for Kinase Selectivity Profiling

To empirically determine the cross-reactivity of a novel compound, a large-panel biochemical kinase assay is the industry standard.^{[13][14]} This protocol outlines a typical workflow.

Objective: To determine the inhibitory activity (IC₅₀) of a test compound (e.g., a new **3-Amino-N,N-dimethylpiperidine-1-carboxamide** derivative) against a broad panel of human kinases.

Methodology: Caliper Mobility Shift Assay (A non-radiometric, high-throughput method).

Materials:

- Test Compound (TC) stock solution (e.g., 10 mM in 100% DMSO).
- Recombinant human kinases (panel of >300).
- Corresponding peptide substrates (often fluorescently labeled).
- ATP.
- Assay Buffer (containing MgCl₂, Brij-35, etc.).
- Staurosporine (positive control, broad-spectrum kinase inhibitor).
- DMSO (negative control).
- Caliper Life Sciences EZ Reader instrument.

Protocol Steps:

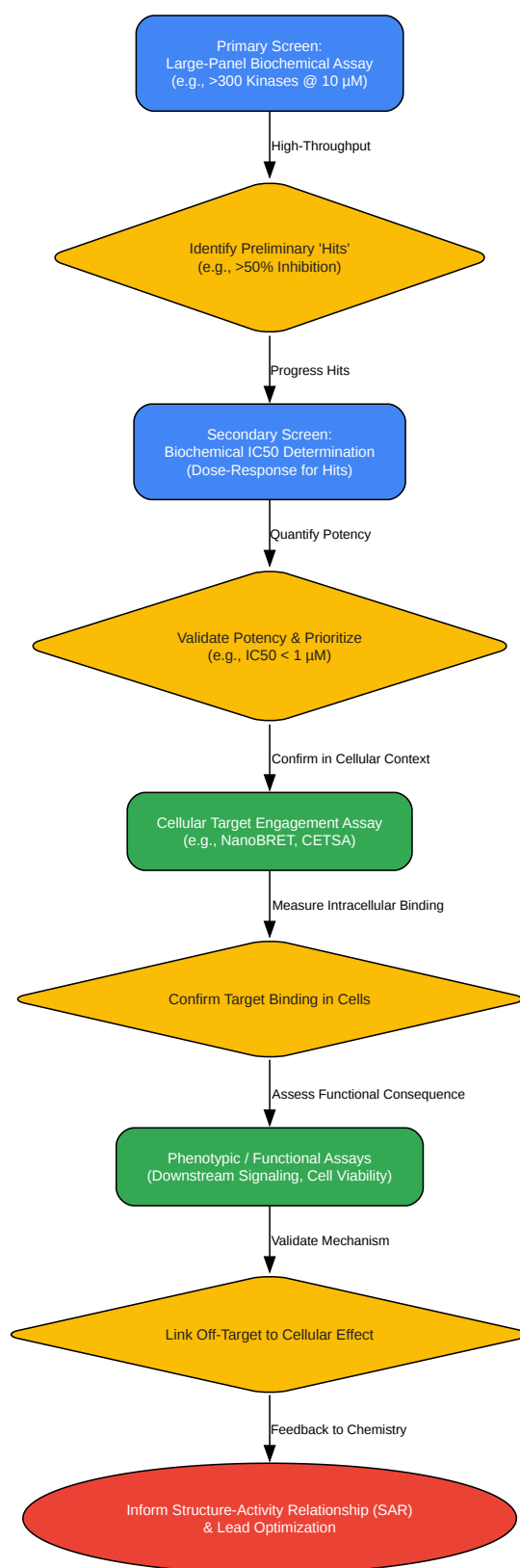
- Compound Plating (Dose-Response):
 - Rationale: To create a concentration gradient to accurately determine the IC₅₀ value.
 - Procedure: In a 384-well plate, perform serial dilutions of the TC. A common starting concentration is 100 µM, diluted 1:3 for a 10-point curve. Include wells for positive (Staurosporine) and negative (DMSO) controls.

- Enzyme/Substrate Preparation:
 - Rationale: To prepare the reaction mix that the inhibitor will act upon.
 - Procedure: For each kinase, prepare a master mix containing the appropriate assay buffer, peptide substrate, and the kinase enzyme at a pre-determined optimal concentration.
- Initiation of Kinase Reaction:
 - Rationale: To start the phosphorylation event that the inhibitor is designed to block.
 - Procedure: Add ATP to the enzyme/substrate master mix to a final concentration approximating the K_m for each specific kinase (this standardizes potency measurements across different kinases).^[15] Immediately dispense the final reaction mix into the compound plate.
- Incubation:
 - Rationale: To allow the enzymatic reaction to proceed for a fixed duration.
 - Procedure: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes). The duration is optimized to ensure the reaction is in the linear range for the DMSO control wells.
- Reaction Termination & Reading:
 - Rationale: To stop the reaction and measure the outcome.
 - Procedure: Place the plate in the Caliper EZ Reader. The instrument uses microfluidics to apply a voltage across a capillary. Phosphorylated (product) and non-phosphorylated (substrate) peptides will have different charges and will separate in the electric field. The instrument detects the fluorescent signal from both peaks and calculates the percent conversion.
- Data Analysis:
 - Rationale: To quantify the inhibitory potency.

- Procedure:
 - Calculate the percent inhibition for each TC concentration relative to the DMSO (0% inhibition) and Staurosporine/no-enzyme (100% inhibition) controls.
 - Plot percent inhibition versus log[TC concentration].
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase that shows significant inhibition.

Workflow for Selectivity Screening Cascade

A single assay is never sufficient. A logical cascade of experiments is required to validate potential off-targets, moving from broad, biochemical screens to more physiologically relevant cellular systems.



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Caption: A typical screening cascade to identify and validate off-target interactions.

Conclusion and Future Directions

The **3-amino-N,N-dimethylpiperidine-1-carboxamide** scaffold is a clinically important structural motif for potent PARP1/2 inhibition. However, as exemplified by Niraparib, derivatives of this scaffold possess a distinct cross-reactivity profile that sets them apart from other classes of PARP inhibitors. The notable off-target interactions with kinases like DYRK1A and other enzymes such as LSS are not merely academic observations; they have tangible clinical consequences and present both challenges (side effects) and opportunities (polypharmacology).

For researchers in drug development, this underscores a critical principle: comprehensive, early-stage selectivity profiling is not optional. It is fundamental to understanding a compound's true mechanism of action, predicting its safety profile, and rationally designing next-generation inhibitors. As our understanding of inhibitor polypharmacology deepens, future efforts will likely focus on fine-tuning these off-target activities—either designing them out to improve safety or designing them in to achieve synergistic therapeutic effects.

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